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Compound of Interest

Compound Name: 5,5-dimethylhexanenitrile

Cat. No.: B8716097 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 5,5-dimethylhexanenitrile (C₈H₁₅N). In the absence of publicly available experimental

spectra for this specific compound, this document leverages predictive models and data from

analogous structures to offer valuable insights into its expected spectral characteristics. The

information presented is intended to support researchers in the identification, characterization,

and quality control of 5,5-dimethylhexanenitrile.

Predicted Spectroscopic Data Summary
The quantitative spectroscopic data for 5,5-dimethylhexanenitrile are summarized in the

tables below. These predictions are based on established spectroscopic principles and

computational algorithms.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent:
CDCl₃, Field Strength: 500 MHz)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~2.31 Triplet 2H -CH₂-CN (C2)

~1.68 Multiplet 2H -CH₂- (C3)

~1.45 Multiplet 2H -CH₂- (C4)

~0.90 Singlet 9H -C(CH₃)₃ (C6)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent:
CDCl₃, Field Strength: 125 MHz)

Chemical Shift (ppm) Assignment

~119.8 -CN (C1)

~43.5 -CH₂- (C4)

~32.2 -C(CH₃)₃ (C5)

~29.1 -C(CH₃)₃ (C6)

~24.5 -CH₂- (C3)

~17.1 -CH₂-CN (C2)

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~2958 Strong C-H stretch (alkane)

~2870 Medium C-H stretch (alkane)

~2247 Medium C≡N stretch (nitrile)

~1465 Medium C-H bend (alkane)

~1367 Medium C-H bend (gem-dimethyl)
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Table 4: Predicted Mass Spectrometry (MS) Data
(Electron Ionization)

m/z Relative Intensity (%) Assignment

125 5 [M]⁺ (Molecular Ion)

110 20 [M - CH₃]⁺

69 100
[M - C₄H₉]⁺ (loss of tert-butyl

group)

57 80 [C₄H₉]⁺ (tert-butyl cation)

41 60 [C₃H₅]⁺ (allyl cation)

Experimental Protocols
The following sections detail generalized experimental protocols for acquiring the spectroscopic

data discussed. These methodologies are standard practices and can be adapted for the

analysis of 5,5-dimethylhexanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: For a standard ¹H NMR spectrum, dissolve 5-10 mg of 5,5-
dimethylhexanenitrile in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆). For ¹³C NMR, a higher concentration of 20-50 mg is typically required. The

sample should be fully dissolved to ensure a homogeneous solution.

Instrument Setup: The prepared sample solution is transferred to a 5 mm NMR tube. The

spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is

shimmed to achieve optimal homogeneity.

Data Acquisition: For ¹H NMR, a standard pulse sequence is used with a sufficient number of

scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse

sequence is typically employed.

Data Processing: The resulting Free Induction Decay (FID) is converted into a spectrum

using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced
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(typically to the residual solvent peak or an internal standard like TMS). Integration of the

signals in the ¹H NMR spectrum provides the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): For Attenuated Total Reflectance

(ATR) FT-IR, a small amount of liquid 5,5-dimethylhexanenitrile is placed directly onto the

ATR crystal. A pressure clamp is applied to ensure good contact between the sample and the

crystal.

Background Collection: A background spectrum of the empty ATR crystal is collected to

account for atmospheric and instrumental interferences.

Sample Analysis: The sample spectrum is then recorded. The instrument measures the

absorption of infrared radiation by the sample at different wavenumbers.

Data Processing: The final spectrum is presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 5,5-dimethylhexanenitrile in a volatile organic

solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer, typically via

direct infusion or through a gas chromatograph (GC-MS).

Ionization: In the ion source (e.g., using electron ionization - EI), the molecules are

bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and

various fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 5,5-dimethylhexanenitrile.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 5,5-dimethylhexanenitrile: A
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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